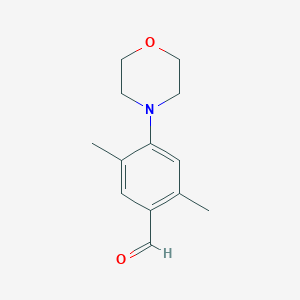
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde is an organic compound with the molecular formula C13H17NO2. It is a benzaldehyde derivative where the benzene ring is substituted with two methyl groups and a morpholine ring. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often conducted in an organic solvent such as dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and the use of automated systems to control reaction parameters precisely. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 2,5-Dimethyl-4-(4-morpholinyl)benzoic acid.
Reduction: 2,5-Dimethyl-4-(4-morpholinyl)benzyl alcohol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a component in certain polymer formulations.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The morpholine ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)benzaldehyde: Lacks the two methyl groups present in 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde.
2,5-Dimethyl-4-methoxybenzaldehyde: Contains a methoxy group instead of the morpholine ring.
4-(1-Piperidinyl)benzaldehyde: Contains a piperidine ring instead of the morpholine ring.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the two methyl groups on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
886501-42-4 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2,5-dimethyl-4-morpholin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H17NO2/c1-10-8-13(11(2)7-12(10)9-15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3 |
InChI Key |
ZJHQSXWPQCWMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCOCC2)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















